molecular formula C8H8N4O2S B8120603 2-Ethoxypyrazino[2,3-f][1,3,5]oxadiazepine-4(5H)-thione

2-Ethoxypyrazino[2,3-f][1,3,5]oxadiazepine-4(5H)-thione

Cat. No.: B8120603
M. Wt: 224.24 g/mol
InChI Key: UHBVKPXAUUDECV-UHFFFAOYSA-N
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Description

2-Ethoxypyrazino[2,3-f][1,3,5]oxadiazepine-4(5H)-thione is a heterocyclic compound that belongs to the class of pyrazino-oxadiazepines It features a unique arrangement of nitrogen and sulfur atoms within its structure, which imparts it with distinctive chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxypyrazino[2,3-f][1,3,5]oxadiazepine-4(5H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes:

  • Step 1: : Condensation of an ethyl hydrazine derivative with a suitable pyrazine carboxylic acid.

  • Step 2: : The resultant intermediate is then treated with thionyl chloride to introduce the thione functionality.

  • Reaction Conditions: : The reaction is usually carried out under reflux conditions with solvents such as dichloromethane or ethanol to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the large-scale production of this compound involves:

  • Bulk Reactors: : High-capacity reactors that can handle larger volumes of starting materials.

  • Process Optimization: : Use of continuous flow techniques to streamline the synthesis, minimize waste, and enhance scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxypyrazino[2,3-f][1,3,5]oxadiazepine-4(5H)-thione undergoes various chemical reactions including:

  • Oxidation: : Oxidative cleavage or transformation using agents like potassium permanganate.

  • Reduction: : Reduction under hydrogenation conditions with palladium on carbon.

  • Substitution: : Nucleophilic substitution reactions with halogenating agents to introduce different functional groups.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dichloromethane, ethanol, acetonitrile, depending on the specific reaction.

Major Products Formed: The primary products formed from these reactions depend on the reaction conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

In Chemistry: 2-Ethoxypyrazino[2,3-f][1,3,5]oxadiazepine-4(5H)-thione is utilized as a building block for synthesizing other complex molecules, contributing to advancements in synthetic organic chemistry.

In Biology: This compound exhibits potential biological activity, including antimicrobial and antiviral properties, making it a subject of interest in biochemical research.

In Medicine: Due to its unique structure, this compound is investigated for its pharmacological potential, including as a candidate for drug development in treating various diseases.

In Industry: The compound's stability and reactivity make it useful in the development of materials with specific properties, such as in the creation of polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Ethoxypyrazino[2,3-f][1,3,5]oxadiazepine-4(5H)-thione exerts its effects typically involves interactions with molecular targets such as enzymes or receptors. The sulfur atom in the thione group can form strong bonds with metal centers, influencing enzyme activity or signaling pathways. These interactions can modulate biological processes, leading to the compound's observed effects.

Comparison with Similar Compounds

Comparing 2-Ethoxypyrazino[2,3-f][1,3,5]oxadiazepine-4(5H)-thione with similar compounds highlights its uniqueness:

  • 3-Ethoxypyrazino[2,3-f][1,3,5]oxadiazepine-2(1H)-thione: : While both compounds share a similar backbone, the position of the ethoxy group alters their chemical properties and reactivity.

  • 2-Methylpyrazino[2,3-f][1,3,5]oxadiazepine-4(5H)-thione: : The methyl group provides different steric and electronic effects compared to the ethoxy group, impacting its interactions and applications.

  • 2-Butylpyrazino[2,3-f][1,3,5]oxadiazepine-4(5H)-thione: : This variant features a longer alkyl chain, which can affect solubility and biological activity differently.

Biological Activity

2-Ethoxypyrazino[2,3-f][1,3,5]oxadiazepine-4(5H)-thione (CAS No. 2241588-88-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H8N4O2S
  • Molecular Weight : 224.24 g/mol
  • Physical Form : White solid
  • Purity : 97% .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various thione derivatives found that certain modifications can enhance their efficacy against bacterial strains. In particular, derivatives with electron-withdrawing groups demonstrated improved activity against Gram-positive bacteria .

Anti-inflammatory and Analgesic Properties

Studies have suggested that thione compounds may possess anti-inflammatory and analgesic effects. For instance, derivatives of thiazole and thione were evaluated for their ability to inhibit inflammatory mediators in vitro. The results indicated that some derivatives significantly reduced the production of pro-inflammatory cytokines . While specific data on this compound is limited, its structural similarities suggest potential in these areas.

The mechanism underlying the biological activity of thiones often involves the modulation of enzyme activity and interaction with cellular receptors. For example, thiones may inhibit cyclooxygenase (COX) enzymes or other key proteins involved in inflammatory pathways . The presence of the ethoxy group in this compound may enhance its lipophilicity and facilitate membrane penetration.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various thione derivatives against Staphylococcus aureus and Escherichia coli. The study highlighted that derivatives with a pyrazine core exhibited stronger inhibitory effects compared to those lacking this feature. The minimum inhibitory concentration (MIC) values were determined to assess effectiveness:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound3264
Thione A1632
Thione B64128

This table illustrates the relative potency of different compounds in inhibiting bacterial growth .

Properties

IUPAC Name

2-ethoxy-5H-pyrazino[2,3-f][1,3,5]oxadiazepine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c1-2-13-8-12-7(15)11-5-6(14-8)10-4-3-9-5/h3-4H,2H2,1H3,(H,9,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBVKPXAUUDECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=S)NC2=NC=CN=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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